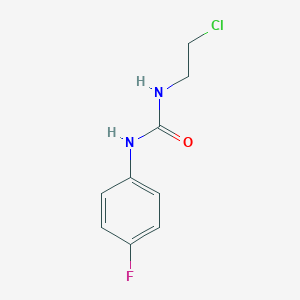

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

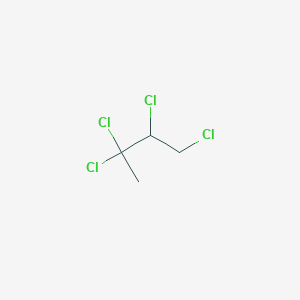

Synthesis Analysis

The synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and its derivatives involves reaction processes that yield these compounds with significant cytotoxicity against a range of tumor cell lines. The systematic structure-activity relationship studies highlight the necessity of certain moieties for cytotoxic effectiveness, including a branched alkyl chain or a halogen at the 4-position of the phenyl ring and an exocyclic urea function (E. Mounetou et al., 2001). Additionally, synthesis approaches have been developed for related compounds, offering insights into the chemical manipulation and optimization of this compound (R. Gaudreault et al., 1988).

Molecular Structure Analysis

N,N′-Bis(4-fluorophenyl)urea, a closely related compound, provides a basis for understanding the molecular structure, where the benzene rings are twisted from each other, indicating the potential for diverse molecular interactions and stability considerations in the molecular structure of this compound (Wan-Sin Loh et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives has been explored through their interactions with biological molecules, particularly focusing on their mode of action as antimitotic agents through selective alkylation, which does not involve DNA damage. This interaction specifically disrupts microtubule dynamics, a crucial mechanism for its cytotoxicity against cancer cells (S. Fortin et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability of this compound derivatives, have been inferred from related compounds, emphasizing the influence of substituents on these properties and the importance of molecular structure in determining physical behavior in different environments.

Chemical Properties Analysis

The synthesis and evaluation of this compound derivatives underscore their chemical properties, particularly in terms of reactivity and potential biological activity. The formation of fluorine-18 labeled derivatives has been explored for their use in PET biomarkers, highlighting the versatility of the urea component in drug design and molecular imaging (O. Ilovich et al., 2008).

Wissenschaftliche Forschungsanwendungen

Nitrogen Metabolism and Agricultural Use

Urea derivatives play a crucial role in nitrogen metabolism and agriculture, serving as nitrogen fertilizers to enhance crop growth. Urease inhibitors, like N-(n-butyl)thiophosphoric triamide (NBPT), are used to reduce the volatilization of ammonia from urea-based fertilizers, thereby increasing nitrogen use efficiency and reducing environmental pollution (Ray et al., 2020). Additionally, urease activity, facilitated by enzymes that catalyze the hydrolysis of urea to ammonia and carbon dioxide, is essential for nitrogen recycling in soil, highlighting the importance of urea and its derivatives in sustainable agriculture and soil fertility (Bremner, 1995).

Biotechnological and Environmental Applications

Urea biosensors have emerged as a significant application, designed for the detection and quantification of urea concentration in various fields, including medical diagnostics and environmental monitoring. These biosensors utilize urease as a bioreceptor element and have been integrated with various materials for enzyme immobilization, showcasing the versatility and potential of urea derivatives in biotechnological innovations (Botewad et al., 2021).

Medical Research

In medical research, urease inhibitors have been explored as potential drugs for treating infections caused by urease-producing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research on urease inhibitors, including urea derivatives, focuses on developing treatments that can mitigate infections without severe side effects, underscoring the medical significance of urea-related compounds (Kosikowska & Berlicki, 2011).

Energy and Sustainable Development

Urea has also been proposed as a hydrogen carrier for fuel cells, offering a sustainable and long-term energy supply solution. Its attributes as a non-toxic, stable, and widely available compound make it a promising candidate for hydrogen storage and transport, highlighting the role of urea and its derivatives in future energy systems (Rollinson et al., 2011).

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVQWNNGRKPRIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930306 |

Source

|

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13908-32-2 |

Source

|

| Record name | 13908-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)

![1-[(dimethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B87659.png)

![Benzothiazolium, 2-[2-[(3-ethyl-5-methoxy-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-5-methoxy-3-(3-sulfopropyl)-, inner salt](/img/structure/B87679.png)

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)